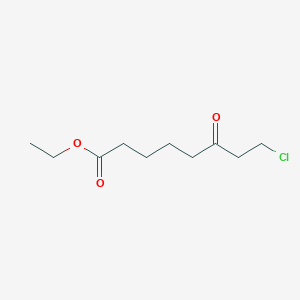

8-Chloro-6-oxooctanoic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

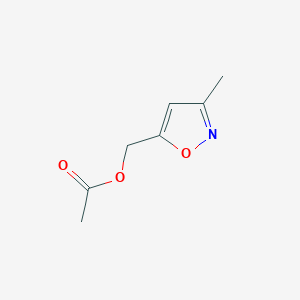

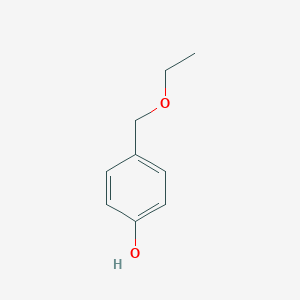

8-Chloro-6-oxo-octanoic acid ethyl ester is a chiral, thermostable, and oxidizing agent that is used as an intermediate in organic synthesis . It is used to produce a reactive carbonyl reagent that can be used in the synthesis of amines and amides .

Synthesis Analysis

The preparation method of 8-Chloro-6-oxooctanoic acid ethyl ester involves a hydrolysis reaction . After the reaction is completed, the product is left to stand still for layering .Molecular Structure Analysis

The molecular formula of 8-Chloro-6-oxooctanoic acid ethyl ester is C10H17ClO3 . The IUPAC name is ethyl 8-chloro-6-oxooctanoate . The InChI is InChI=1S/C10H17ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h2-8H2,1H3 .Chemical Reactions Analysis

8-Chloro-6-oxooctanoic acid ethyl ester is used as an intermediate in organic synthesis . It is used to produce a reactive carbonyl reagent that can be used in the synthesis of amines and amides .Physical And Chemical Properties Analysis

The molecular weight of 8-Chloro-6-oxooctanoic acid ethyl ester is 220.69 g/mol . It has a boiling point of 308.9±27.0 °C at 760 mmHg . The compound has a density of 1.1±0.1 g/cm3 . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

Ethyl 8-chloro-6-oxooctanoate is a chemical compound with the molecular formula C10H17ClO3 . It has an average mass of 220.693 Da and a monoisotopic mass of 220.086624 Da .

Use in Pesticide Production

Ethyl 8-chloro-6-oxooctanoate can be used in the production of pesticides, particularly for the prevention and control of pests .

Role as an Organic Synthesis Intermediate

This compound can also serve as an intermediate in organic synthesis .

Synthesis Method

The synthesis of ethyl 8-chloro-6-oxooctanoate can be achieved through the reaction of octanoic acid and ethanol under the catalysis of a suitable reagent .

Use in the Synthesis of ®-α-Lipoic Acid Precursor

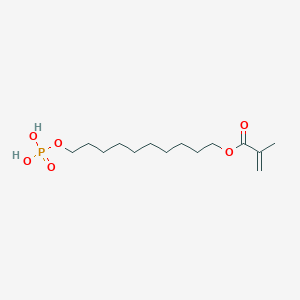

Researchers have identified a significantly improved variant of the natural ε-keto ester reductase CpAR2 from Candida parapsilosis for efficiently manufacturing ®-8-chloro-6-hydroxyoctanoic acid [®-ECHO], a key intermediate in the production of ®-α-lipoic acid . The activity of this variant towards ε-ketoester ethyl 8-chloro-6-oxooctanoate was improved to 214 U mg−1 from 120 U mg−1 of the wild-type enzyme .

Role in the Development of Thermostable Enzymes

The same research also demonstrated the co-evolution of activity and thermostability in the ε-keto ester reductase CpAR2. The half-deactivating temperature (T50, for 15 min incubation) of the improved variant was simultaneously increased by 2.3°C compared with the wild-type enzyme .

Wirkmechanismus

Target of Action

The primary target of Ethyl 8-chloro-6-oxooctanoate is the ε-ketoester reductase enzyme . This enzyme plays a crucial role in various biochemical reactions, particularly in the synthesis of ®-α-Lipoic Acid .

Mode of Action

Ethyl 8-chloro-6-oxooctanoate interacts with the ε-ketoester reductase enzyme, enhancing its activity . A variant of this enzyme, CpAR2S131Y/Q252I, shows improved activity towards Ethyl 8-chloro-6-oxooctanoate .

Biochemical Pathways

The interaction of Ethyl 8-chloro-6-oxooctanoate with the ε-ketoester reductase enzyme affects the synthesis of ®-α-Lipoic Acid . This compound is a potent antioxidant and is used as a dietary supplement and for the treatment of diabetic neuropathy and nephropathy .

Pharmacokinetics

Its solubility in most organic solvents and insolubility in water suggest that it may have good bioavailability.

Result of Action

The interaction of Ethyl 8-chloro-6-oxooctanoate with the ε-ketoester reductase enzyme leads to an increase in the synthesis of ®-α-Lipoic Acid . This results in enhanced antioxidant activity, which can have various beneficial effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Ethyl 8-chloro-6-oxooctanoate can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in organic environments . Additionally, the activity of the ε-ketoester reductase enzyme towards Ethyl 8-chloro-6-oxooctanoate was found to increase with temperature .

Eigenschaften

IUPAC Name |

ethyl 8-chloro-6-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJCCMWYKLAISW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198672 |

Source

|

| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-oxooctanoic acid ethyl ester | |

CAS RN |

50628-91-6 |

Source

|

| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050628916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 8-Chloro-6-oxooctanoic acid ethyl ester in the context of (R)-α-Lipoic acid production?

A1: 8-Chloro-6-oxooctanoic acid ethyl ester serves as a crucial intermediate in the synthesis of (R)-α-Lipoic acid []. The research highlights a more efficient and cost-effective method to produce this intermediate using an improved variant of the enzyme ϵ-keto ester reductase CpAR2 from Candida parapsilosis [].

Q2: How does the enzymatic activity of the improved CpAR2 variant impact the production of 8-Chloro-6-oxooctanoic acid ethyl ester?

A2: The study demonstrates that the engineered CpAR2 variant exhibits significantly enhanced activity towards the conversion of ethyl 8‐chloro‐6‐oxooctanoate to (R)‐8‐chloro‐6‐hydroxyoctanoic acid [(R)‐ECHO], a precursor to (R)-α-Lipoic acid. This improved activity translates to a more efficient production process, requiring less enzyme and potentially reducing manufacturing costs [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)